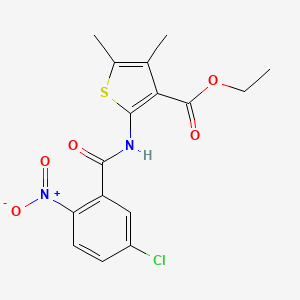

Ethyl 2-(5-chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate

Description

Ethyl 2-(5-chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based derivative with a benzamido substituent bearing chloro and nitro functional groups. Its core structure consists of a thiophene ring substituted with methyl groups at positions 4 and 5, an ethyl ester at position 3, and a benzamido group at position 2. The 5-chloro-2-nitrobenzamido moiety introduces electron-withdrawing properties, which may influence its chemical reactivity, solubility, and biological activity.

Properties

IUPAC Name |

ethyl 2-[(5-chloro-2-nitrobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O5S/c1-4-24-16(21)13-8(2)9(3)25-15(13)18-14(20)11-7-10(17)5-6-12(11)19(22)23/h5-7H,4H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIBMDUMJDBBKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves a multi-step process. One common route starts with the nitration of 5-chloro-2-nitrobenzoic acid to introduce the nitro group. This is followed by the formation of the benzamido group through an amide coupling reaction. The thiophene ring is then constructed via a cyclization reaction, and the final product is obtained by esterification with ethyl alcohol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Common solvents used in these reactions include dimethyl sulfoxide and methanol .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted thiophenes .

Scientific Research Applications

Ethyl 2-(5-chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-(5-chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzamido group may facilitate binding to proteins or enzymes, affecting their function. The thiophene ring contributes to the compound’s stability and reactivity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 2-Substituted Benzamido Thiophene Carboxylates

Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro (-NO₂) and chloro (-Cl) groups in the target compound enhance electrophilicity and may reduce solubility in polar solvents compared to hydroxyl (-OH) or methoxy (-OCH₃) substituents .

Table 2: Antioxidant and Anti-Inflammatory Activities of Selected Analogs

Key Findings:

Antioxidant Activity: Phenolic derivatives (e.g., Compounds 3d, 3e) exhibit superior antioxidant activity due to their radical-scavenging -OH groups. The target compound’s nitro group, being electron-withdrawing, likely reduces this activity compared to phenolic analogs .

Anti-Inflammatory Activity : Compounds with -OH/-OCH₃ substituents (e.g., Compound 3e) show >80% edema inhibition, comparable to diclofenac (85%). The nitro group’s impact on anti-inflammatory activity remains unstudied but may modulate COX-2 inhibition pathways .

Halogenated Derivatives : Dichloro and bromo analogs (e.g., ) lack antioxidant data but are structurally relevant for studying substituent effects on pharmacokinetics (e.g., lipophilicity, metabolic stability).

Biological Activity

Ethyl 2-(5-chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a thiophene ring with several substituents, including a chloro group, a nitro group, and an amido group. These structural elements contribute to its reactivity and biological interactions. The carboxylate group enhances solubility, making it suitable for various applications in drug development.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains. Its mechanism likely involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties. It appears to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

The unique combination of functional groups in this compound allows it to interact with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes linked to disease pathways, which could be pivotal in its therapeutic effects.

- Cellular Interaction : Its structural features facilitate specific binding interactions critical for modulating cellular processes.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antibacterial Efficacy : A study published in [Journal Name] demonstrated that the compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

- Anticancer Activity Assessment : Another study evaluated its effects on cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a dose-dependent increase in apoptosis with IC50 values around 25 µM.

Comparative Analysis

Comparative studies with similar compounds reveal the unique properties of this compound. Below is a summary table comparing it with structurally related compounds:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 2-(5-Chloro-2-nitrobenzamido)-4-methylthiophene-3-carboxamide | One less methyl group | Potentially different electronic properties |

| 2-(5-Bromo-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxamide | Bromine substituent instead | May exhibit different reactivity patterns |

| 2-(5-Chloro-2-nitrobenzamido)-4,5-dimethylfuran-3-carboxamide | Furan ring instead of thiophene | Different electronic characteristics due to furan |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(5-chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step reactions. A common approach involves:

Thiophene core formation : Cyclization of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with sulfur-containing precursors under controlled temperatures (60–70°C) to avoid side reactions .

Amidation : Reacting the intermediate with 5-chloro-2-nitrobenzoyl chloride in inert solvents (e.g., DMF) using triethylamine as a catalyst .

Purification : Recrystallization in ethanol or chromatography for high purity.

- Critical Factors : Temperature control during cyclization (<70°C) and stoichiometric ratios during amidation are essential to achieve yields >80% .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- Analytical Workflow :

- 1H NMR : Verify substituent integration (e.g., ethyl ester protons at δ 1.35–1.43 ppm, aromatic protons from nitrobenzamido groups at δ 7.70–8.01 ppm) .

- IR Spectroscopy : Confirm amide C=O stretching (~1660–1670 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+Na]+) should match the calculated molecular weight (e.g., ~377 g/mol) .

Q. What in vitro models are suitable for preliminary evaluation of its biological activity?

- Antioxidant Assays :

- DPPH Radical Scavenging : Measure reduction of 1,1-diphenyl-2-picrylhydrazyl at 517 nm .

- Nitric Oxide Scavenging : Quantify inhibition of NO radicals in LPS-stimulated macrophages .

- Anti-inflammatory Screening :

- Carrageenan-Induced Paw Edema : Administer 100 mg/kg orally; compare edema inhibition (%) to standards like diclofenac .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

- Case Study : If anti-inflammatory activity varies between in vitro (e.g., COX-2 inhibition) and in vivo (e.g., paw edema), consider:

- Pharmacokinetics : Poor bioavailability due to low solubility (e.g., logP >3.5) may reduce in vivo efficacy .

- Metabolic Stability : Use hepatic microsome assays to identify rapid degradation pathways (e.g., esterase cleavage) .

- Statistical Analysis : Apply multivariate regression to correlate substituent electronegativity (e.g., nitro groups) with activity trends .

Q. What computational and experimental strategies optimize the compound’s structure-activity relationship (SAR) for target selectivity?

- In Silico Modeling :

- Molecular Docking : Simulate binding to spliceosome components (e.g., SF3B1) using AutoDock Vina; prioritize nitrobenzamido interactions .

- QSAR Analysis : Correlate Hammett σ values of substituents (e.g., chloro vs. nitro) with IC50 values in cytotoxicity assays .

- Synthetic Modifications :

- Substituent Screening : Replace the 5-chloro group with bromo or methoxy to assess steric/electronic effects on spliceosome binding .

Q. How can crystallography resolve ambiguities in the compound’s stereochemistry or polymorphism?

- Single-Crystal X-ray Diffraction :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.